N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This bicyclic system is substituted with methoxy (at C5), methyl (at C1 and C6), and ketone groups (at C2 and C4). The acetamide moiety is linked to a 2,4-dimethoxyphenyl group, which likely enhances lipophilicity and modulates receptor interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-11-9-21-18-16(17(11)30-5)19(26)24(20(27)23(18)2)10-15(25)22-13-7-6-12(28-3)8-14(13)29-4/h6-9H,10H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFVPVYMYVAQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrido[2,3-d]pyrimidine core : Known for various biological activities including antitumor and antimicrobial effects.
- Dimethoxyphenyl substituent : Enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired molecular structure. A common method involves the condensation of 2,4-dimethoxyphenyl acetamide with specific pyrimidine derivatives under controlled conditions.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against MDA-MB-231 (breast cancer) cells, showing an IC50 value indicative of potent cytotoxicity. In comparative studies with known chemotherapeutics like paclitaxel, the compound exhibited comparable or superior activity in certain derivatives .
The proposed mechanisms include:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Targeting specific kinases : Some derivatives may inhibit kinase activity involved in cell proliferation and survival pathways.
Case Studies
- Guo et al. (2025) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The findings indicated that compounds with electron-withdrawing groups displayed enhanced cytotoxicity against MDA-MB-231 cells .
- Elmongy et al. (2022) : This research monitored the inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against non-small cell lung cancer and breast cancer cells, reporting an inhibition range from 43% to 87% at varying concentrations .
Data Summary Table
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-... | MDA-MB-231 | 27.6 | DNA synthesis inhibition |
| Thieno[2,3-d]pyrimidine A | MDA-MB-231 | 29.3 | Kinase inhibition |
| Thieno[2,3-d]pyrimidine B | Non-small cell lung cancer | 43 - 87 | Apoptosis induction |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s dimethoxyphenyl and methyl groups likely reduce aqueous solubility compared to hydroxyethyl-substituted analogs (e.g., ) . However, the pyridopyrimidine core may improve membrane permeability.
- Bioactivity : Thiazolidinedione-containing analogs () exhibit hypoglycemic activity, whereas dichlorophenyl derivatives () may prioritize antimicrobial effects due to halogenation . The target compound’s dimethoxy groups could favor CNS penetration or kinase selectivity.
- Synthetic Complexity : The target compound’s pyrido[2,3-d]pyrimidine core requires multi-step synthesis, similar to pyrrolo[2,3-d]pyrimidine derivatives (), which employ microwave-assisted reactions for efficiency .
Stereochemical and Functional Group Impact
- Electron-Withdrawing Groups: The nitro group in ’s compound enhances electrophilicity, whereas the target’s methoxy groups act as electron donors, altering reactivity in nucleophilic environments .
Q & A
Basic: What are the key synthetic steps for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a pyrido[2,3-d]pyrimidine precursor with a chloroacetylated intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Nucleophilic substitution or coupling reactions to introduce the 2,4-dimethoxyphenylacetamide moiety.
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC for completion .
Critical Parameters: Solvent choice (DMF for solubility), stoichiometric ratios, and reaction time (room temperature to reflux) influence yield .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
- Catalysis: Explore phase-transfer catalysts or mild bases (e.g., NaHCO₃) to reduce side reactions.
- Temperature Gradients: Use microwave-assisted synthesis for rapid, controlled heating to accelerate kinetics .
- Inert Atmosphere: Employ nitrogen/argon to prevent oxidation of sensitive intermediates .
Basic: Which spectroscopic methods confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons/chemical environments (e.g., methoxy δ ~3.8–4.0 ppm, aromatic δ 6.9–8.1 ppm) .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1667 cm⁻¹) and amide N–H bonds (~3468 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How to resolve discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- Deuterated Solvent Effects: Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .
- Tautomerism Analysis: Use variable-temperature NMR to detect dynamic equilibria in the pyrido[2,3-d]pyrimidine core .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or oxidoreductases (e.g., lipoxygenase) using spectrophotometric methods .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced: How to design a study to determine the compound’s mechanism of action?
Methodological Answer:
- Kinetic Assays: Measure enzyme inhibition (e.g., IC₅₀, Ki) under varied substrate concentrations.
- Molecular Docking: Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .
- Site-Directed Mutagenesis: Validate binding residues by introducing mutations in recombinant enzymes .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents: Add DMSO (≤1% v/v) or cyclodextrins to improve aqueous solubility.
- Prodrug Derivatization: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified methoxy/methyl groups or substituted aryl rings.
- Biological Profiling: Correlate substituent effects with activity data (e.g., IC₅₀ shifts) .
- Computational QSAR: Use molecular descriptors (e.g., logP, polar surface area) to predict activity trends .
Advanced: What approaches validate target engagement in cellular models?
Methodological Answer:
- Competitive Binding Assays: Use fluorescent probes or radiolabeled analogs to quantify target occupancy .
- CRISPR Knockout: Generate gene-edited cell lines to confirm dependency on the target pathway .
- Thermal Shift Assays: Measure protein stability shifts upon compound binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
